molecular formula C19H21N3O5 B4163697 Ethyl 4-[4-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate

Ethyl 4-[4-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate

Cat. No.: B4163697
M. Wt: 371.4 g/mol
InChI Key: IBBRBDIBFSMNBP-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(2-furoylamino)benzoyl]-1-piperazinecarboxylate is a complex organic compound with a unique structure that includes a furoylamino group, a benzoyl group, and a piperazine ring

Safety and Hazards

Sigma-Aldrich provides “ethyl 4-[4-(2-furoylamino)benzoyl]-1-piperazinecarboxylate” as-is, without any representation or warranty with respect to the product . Therefore, users must assume responsibility to confirm the product’s identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(2-furoylamino)benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester of 4-(2-furoylamino)benzoic acid, which is then reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(2-furoylamino)benzoyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The furoylamino group can be oxidized to form corresponding oxides.

    Reduction: The benzoyl group can be reduced to form corresponding alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides of the furoylamino group.

    Reduction: Formation of alcohols from the benzoyl group.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[4-(2-furoylamino)benzoyl]-1-piperazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The furoylamino group may interact with enzymes or receptors, modulating their activity. The benzoyl group can influence the compound’s binding affinity and specificity, while the piperazine ring may enhance its solubility and stability.

Comparison with Similar Compounds

Ethyl 4-[4-(2-furoylamino)benzoyl]-1-piperazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(2-furoylamino)benzoate: Lacks the piperazine ring, which may affect its biological activity and solubility.

    Ethyl 4-(2-hydroxybenzylamino)benzoate: Contains a hydroxybenzylamino group instead of a furoylamino group, which may alter its reactivity and applications.

    Ethyl 4-(butylamino)benzoate:

The uniqueness of Ethyl 4-[4-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

ethyl 4-[4-(furan-2-carbonylamino)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-2-26-19(25)22-11-9-21(10-12-22)18(24)14-5-7-15(8-6-14)20-17(23)16-4-3-13-27-16/h3-8,13H,2,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBRBDIBFSMNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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